![molecular formula C14H10ClN3O2 B2497379 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile CAS No. 945299-67-2](/img/structure/B2497379.png)

2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The synthesis and study of nitrobenzonitriles and related compounds are of significant interest in the field of organic chemistry due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The compound "2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile" falls within this category, and research into its synthesis, structure, and properties can contribute to the development of new chemical entities with desirable properties.

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, which are structurally related to the compound , involves techniques such as nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of arylindoles. These methods offer a pathway to create a variety of 2-aminobenzonitriles in good to excellent yields, indicating potential routes for synthesizing the target compound through modifications of these procedures (Chen et al., 2018).

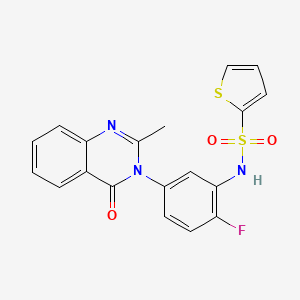

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" often features complex arrangements of functional groups around the benzene ring. For example, the crystal structure of polysubstituted benzenes reveals that substituents like methyl, cyano, amino, and nitro groups can significantly affect the overall molecular conformation and intermolecular interactions, leading to distinct crystal packing patterns (Zhang, 2013).

Chemical Reactions and Properties

Nitrobenzonitriles can undergo various chemical reactions, including regioselective substitution and intramolecular cyclization, to produce a range of heterocyclic compounds. These reactions highlight the reactivity of the nitro and nitrile groups under different conditions and can be leveraged to synthesize derivatives with tailored properties (Dalinger et al., 2000).

Physical Properties Analysis

The physical properties of nitrobenzonitriles and their derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the benzene ring. Studies on polymorphism and phase transformations provide insights into how these properties can be controlled through crystallization processes, which is crucial for the development of materials with specific physical characteristics (He et al., 2001).

Aplicaciones Científicas De Investigación

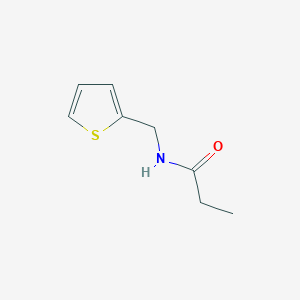

Synthesis and Chemical Transformation

Synthesis of Gefitinib : A study described the synthesis process of Gefitinib, highlighting the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of compounds through transfer hydrogenation, which eventually leads to Gefitinib, a significant pharmaceutical compound (Bo Jin et al., 2005).

Hydrogenation of Nitrobenzonitriles : Research on the hydrogenation of nitrobenzonitriles using a Raney nickel catalyst demonstrated how the position of the nitro group affects the hydrogenation process, providing insights into chemical transformations useful in organic synthesis (Klara Koprivova & L. Červený, 2008).

Molecular Structure and Properties

Conformational Polymorphism : A notable study on 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile discussed its hexamorphic crystal system, demonstrating the effects of molecular conformation on physical properties and highlighting the compound's applications in understanding thermodynamic and structural behavior of materials (Lian Yu et al., 2000).

Solid-State NMR and Polymorphism : An investigation into the molecular structure of polymorphic forms of a similar compound using solid-state NMR and electronic structure calculations provided deep insights into the influence of molecular conformation on physical and chemical properties, relevant for pharmaceutical sciences and material engineering (Jay R Smith et al., 2006).

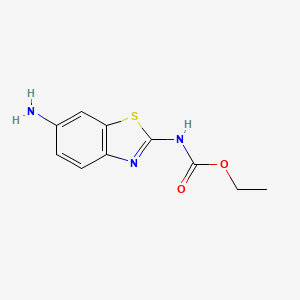

Material Science and Corrosion Inhibition

- Corrosion Inhibitor for Mild Steel : A study on 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors demonstrated their effectiveness in protecting mild steel in acidic environments, showcasing the application of nitrobenzonitrile derivatives in industrial material protection (C. Verma et al., 2015).

Mecanismo De Acción

Target of Action

It is structurally similar to tolfenamic acid , which targets cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it could prevent the conversion of arachidonic acid to prostaglandins , molecules involved in inflammation and pain signaling.

Biochemical Pathways

The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , reducing the production of prostaglandins and thus alleviating inflammation and pain . The inhibition of pantothenate kinase could affect the Coenzyme A (CoA) synthesis pathway , potentially influencing energy metabolism .

Pharmacokinetics

Its structural analog, tolfenamic acid, is known to be well absorbed and widely distributed in the body . It’s reasonable to hypothesize that 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile might have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, changes in CoA levels could have various downstream effects on cellular metabolism .

Propiedades

IUPAC Name |

2-(3-chloro-2-methylanilino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-9-12(15)3-2-4-13(9)17-14-6-5-11(18(19)20)7-10(14)8-16/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKHBPWVZVOLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)